molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)

Cat. No.: B589214
CAS No.: 136985-26-7
M. Wt: 232.235
InChI Key: HAJUPYDANBVGNZ-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) is an organic compound with a complex structure that includes a biphenyl core substituted with multiple hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and ethylene glycol, and the reaction is carried out at elevated temperatures around 66°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy-substituted biphenyls.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins and other macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    [1,1-Biphenyl]-2,3,4,4-tetrol: Lacks the methyl group, which may affect its chemical properties and reactivity.

    [1,1-Biphenyl]-2,3,4,4-tetrol,6-ethyl: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.

Uniqueness

The presence of the methyl group in [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and activities.

Properties

CAS No.

136985-26-7

Molecular Formula

C13H12O4

Molecular Weight

232.235

IUPAC Name

4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3

InChI Key

HAJUPYDANBVGNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O

Synonyms

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)

Origin of Product

United States

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